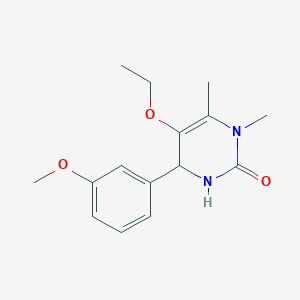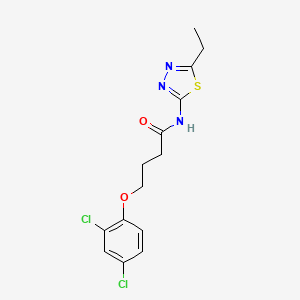
5-ethoxy-4-(3-methoxyphenyl)-1,6-dimethyl-3,4-dihydro-2(1H)-pyrimidinone
Übersicht
Beschreibung
5-ethoxy-4-(3-methoxyphenyl)-1,6-dimethyl-3,4-dihydro-2(1H)-pyrimidinone is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-4-(3-methoxyphenyl)-1,6-dimethyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 3-methoxybenzaldehyde in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
5-ethoxy-4-(3-methoxyphenyl)-1,6-dimethyl-3,4-dihydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often requiring catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-ethoxy-4-(3-methoxyphenyl)-1,6-dimethyl-3,4-dihydro-2(1H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-ethoxy-4-(3-methoxyphenyl)-1,6-dimethyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethoxy-3-methoxycinnamic acid
- 2-ethoxy-4-(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl-phenyl-4-methoxybenzoate
Uniqueness
5-ethoxy-4-(3-methoxyphenyl)-1,6-dimethyl-3,4-dihydro-2(1H)-pyrimidinone is unique due to its specific structural features, such as the ethoxy and methoxy groups attached to the pyrimidinone core. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
IUPAC Name |
5-ethoxy-6-(3-methoxyphenyl)-3,4-dimethyl-1,6-dihydropyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-20-14-10(2)17(3)15(18)16-13(14)11-7-6-8-12(9-11)19-4/h6-9,13H,5H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXDKLUBWSXWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N(C(=O)NC1C2=CC(=CC=C2)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2-hydroxybutyl)propanamide](/img/structure/B4644491.png)
![4-({1-[(2,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4644502.png)
![ethyl 3-{6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4644525.png)
![2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4644540.png)


![1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole](/img/structure/B4644553.png)
![2,4-DIMETHYLPHENYL [3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER](/img/structure/B4644558.png)
![4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole](/img/structure/B4644563.png)
![3-ethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4644580.png)
![methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4644581.png)
![4-(PIPERAZINOCARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE](/img/structure/B4644594.png)
![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B4644597.png)
![1-[(5-methyl-2-furyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4644598.png)
